N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique structure, which includes an ethyl group, a fluorine atom, and an isopropyl group attached to the pyrazole rings. Pyrazole derivatives are known for their diverse pharmacological activities, making them significant in various fields of scientific research.
Preparation Methods
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may be catalyzed by acids or bases. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antileishmanial and antimalarial properties.
Industry: The compound’s unique structure makes it valuable in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in parasites . The compound’s binding to these targets disrupts their normal function, leading to the inhibition of parasite growth and survival.
Comparison with Similar Compounds
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the fluorine atom and isopropyl group.
1-isopropyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the ethyl group and fluorine atom.
1-ethyl-5-chloro-1H-pyrazol-4-amine: Similar structure but has a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-17-12(13)10(6-15-17)5-14-11-7-16-18(8-11)9(2)3;/h6-9,14H,4-5H2,1-3H3;1H |
InChI Key |
RCEVDVHSVWOBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2)C(C)C)F.Cl |
Origin of Product |
United States |
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